7-Fluoroquinolin-4-ol
Overview
Description
7-Fluoroquinolin-4-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-4-ol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions .
Industrial Production Methods: Industrial production methods often utilize organometallic compounds and involve the functionalization of polyfluorinated quinolines. These methods are designed to be efficient and scalable, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially forming quinolone derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
7-Fluoroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 7-Fluoroquinolin-4-ol involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound inhibits bacterial DNA replication, leading to cell death . This specific mechanism of action differentiates it from other antibiotics and makes it effective against strains resistant to other antibacterial drugs .
Comparison with Similar Compounds
Fluoroquinolones: These include norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin.
Nalidixic Acid: Although it lacks fluorine atoms, it is structurally related to quinolones and serves as a precursor for developing fluoroquinolones.
Uniqueness: 7-Fluoroquinolin-4-ol is unique due to its specific fluorination pattern, which enhances its biological activity and provides unique properties not found in other quinoline derivatives . Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a valuable compound in the development of new antibacterial agents .
Properties
IUPAC Name |
7-fluoro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGUGJJHJJVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959908 | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183057-60-5, 391-83-3 | |
Record name | 7-Fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183057-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00959908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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